molecular formula C7H15Cl2N3 B2355232 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE CAS No. 36376-53-1

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE

Cat. No.: B2355232
CAS No.: 36376-53-1
M. Wt: 212.12
InChI Key: SBRVVZIOTNBJQM-UHFFFAOYSA-N
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Description

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amines with aldehydes or ketones. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions (MCRs) due to their efficiency and high yield. For instance, the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can produce highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride is C7H13N32ClC_7H_{13}N_3\cdot 2Cl. The compound features an imidazole ring, which is known for its diverse biological activities.

Imidazole derivatives, including 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride, have been reported to exhibit a range of biological activities:

1. Antimicrobial Activity
Research indicates that imidazole derivatives can possess antimicrobial properties. For instance, compounds similar to 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine dihydrochloride have shown effectiveness against various bacteria and fungi, making them candidates for developing new antimicrobial agents .

2. Antitumor Activity
Studies have highlighted the potential of imidazole derivatives in cancer treatment. In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis induction through pathways independent of p53 .

3. Anti-inflammatory Effects
Imidazole compounds have been linked to anti-inflammatory activities, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of imidazole derivatives on cancer cells, it was found that the tested compound induced significant apoptosis in both HCT-116 and MCF-7 cell lines. The IC50 values indicated effective concentrations that could be further explored for therapeutic applications .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of imidazole derivatives against clinical strains of bacteria. Results showed that certain modifications to the imidazole structure enhanced the antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets. Imidazole derivatives can act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-IMIDAZOL-5-YL)-2-METHYLPROPAN-1-AMINEDIHYDROCHLORIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for developing new therapeutic agents with specific biological activities .

Biological Activity

2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine Dihydrochloride, also known as ENAH9453DDA2, is a compound that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

  • Molecular Formula : C7H13N3·2Cl
  • Molecular Weight : 191.15 g/mol
  • Melting Point : 240-245 °C
  • SMILES Notation : CC(C)(CN)N1C=CN=C1

Biological Activity Overview

The compound exhibits several biological activities, particularly in antibacterial and antifungal domains. Its structure, characterized by the imidazole ring, is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of imidazole compounds, including 2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine Dihydrochloride, demonstrate significant antibacterial properties. The mechanism often involves the disruption of bacterial DNA synthesis and cell wall integrity.

Minimum Inhibitory Concentration (MIC) Studies

A comparative analysis of the MIC values against various bacterial strains reveals the efficacy of this compound:

Bacterial StrainMIC (µM)
Staphylococcus aureus (MRSA)20–40
Escherichia coli40–70
Pseudomonas aeruginosa360

These values suggest that while the compound shows promising activity against certain Gram-positive bacteria, its effectiveness against Gram-negative bacteria is comparatively lower.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized several imidazole derivatives and tested their antibacterial properties. The findings indicated that compounds similar to 2-(1H-Imidazol-5-YL)-2-Methylpropan-1-Amine exhibited potent activity against both Gram-positive and Gram-negative bacteria, although resistance was noted in some strains like carbapenem-resistant P. aeruginosa .

Another study explored the mechanism by which imidazole derivatives exert their antibacterial effects. The research highlighted that these compounds can generate reactive nitrogen species (RNS) which lead to oxidative stress in bacterial cells, ultimately causing cell death .

Safety and Toxicology

While the antibacterial properties are promising, safety assessments are crucial. The compound is classified under GHS hazard statements indicating potential acute toxicity upon ingestion and skin irritation risks . Therefore, appropriate handling measures should be observed during laboratory work.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRVVZIOTNBJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CN=CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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